ethyl 2-oxo-2-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)acetate
Description
This compound is a pyrrolo[3,2,1-ij]quinoline derivative featuring an ethyl oxoacetate moiety at the 8-position of the tricyclic core. Its synthesis typically involves coupling reactions between pyrroloquinoline precursors and ethyl oxalyl chloride derivatives under controlled conditions .
Properties
IUPAC Name |
ethyl 2-oxo-2-[(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-2-21-15(20)14(19)16-11-7-9-3-4-12(18)17-6-5-10(8-11)13(9)17/h7-8H,2-6H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIVNRJLZRYNAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC2=C3C(=C1)CCN3C(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities. .
Mode of Action
It is known that the compound can be reduced by a recombinant reductase, which suggests that it may undergo enzymatic transformations in the body.
Biochemical Pathways
Given that the compound can be reduced by a recombinant reductase, it may be involved in redox reactions and associated biochemical pathways.
Pharmacokinetics
The fact that the compound can be reduced by a recombinant reductase suggests that it may be metabolized in the body. The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
The compound belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities, suggesting that it may have multiple effects at the molecular and cellular levels.
Biological Activity
Ethyl 2-oxo-2-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C15H16N2O4, with a molecular weight of approximately 288.303 g/mol. The compound features a pyrroloquinoline core, which is known for its diverse biological activities.
Table 1: Basic Properties of Ethyl 2-Oxo Compound
| Property | Value |
|---|---|
| Molecular Formula | C15H16N2O4 |
| Molecular Weight | 288.303 g/mol |
| Purity | ≥95% |
| IUPAC Name | Ethyl 2-oxo-2-[...amino]acetate |
Antimicrobial Activity
Research indicates that derivatives of pyrroloquinoline compounds exhibit notable antimicrobial properties. For instance, studies have demonstrated that certain analogs possess significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antitumor Activity
Ethyl 2-oxo compounds have shown promise in anticancer research. A study highlighted the compound's ability to inhibit cell proliferation in several cancer cell lines. The SAR analysis revealed that modifications to the pyrroloquinoline structure can enhance cytotoxic effects.
Case Study: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, ethyl 2-oxo derivatives were tested against A549 (lung cancer) and MCF7 (breast cancer) cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting potent anticancer activity.
Anticonvulsant Activity
The anticonvulsant properties of ethyl 2-oxo compounds have also been explored. A study reported that structural modifications led to increased efficacy in preventing seizures in animal models. The proposed mechanism involves modulation of neurotransmitter systems and ion channels.
Structure-Activity Relationship (SAR)
The SAR studies conducted on ethyl 2-oxo compounds reveal critical insights into how structural changes influence biological activity:
- Pyrroloquinoline Core : Variations in substituents on the pyrroloquinoline ring significantly affect potency.
- Functional Groups : The presence of electron-withdrawing groups enhances interaction with biological targets.
- Chain Length : Altering the length of the ethyl chain attached to the carbonyl group can optimize lipophilicity and bioavailability.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased potency |
| Extended ethyl chain | Enhanced bioavailability |
| Substituted pyrroloquinoline | Variable cytotoxicity |
Comparison with Similar Compounds
Substituent Variations at Position 8
- Ethyl 2-oxo-2-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)acetate: Contains an ethyl oxoacetate group, enhancing polarity and hydrogen-bonding capacity.
- 8-Ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (): Features an ethoxy group, which increases hydrophobicity compared to the oxoacetate. Molecular weight: 274.1434.
- N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide (): Replaces the ester with a propionamide group, altering metabolic stability and solubility.
Hybrid Systems with Thioxothiazolidinone Moieties
Compounds like (Z)-8-Ethoxy-4,4,6-trimethyl-1-(5-oxo-2-thioxoimidazolidin-4-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one () incorporate thioxothiazolidinone rings.
Physicochemical Properties
Key data for selected analogs are summarized below:
| Compound Name | Molecular Weight | Melting Point (°C) | Notable Substituents |
|---|---|---|---|
| This compound | Not reported | Not reported | Ethyl oxoacetate |
| 8-Ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione | 274.1436 | Not reported | Ethoxy, diketone |
| (Z)-8-Ethoxy-4,4,6-trimethyl-1-(5-oxo-2-thioxoimidazolidin-4-ylidene)-... | Not reported | 343–345 | Thioxothiazolidinone, ethoxy |
| Ethyl 2-oxo-2-(phenylamino)acetate | 194.1 | Not reported | Phenylamino, oxoacetate |
The target compound’s lack of reported melting point and molecular weight highlights gaps in publicly available data, a common issue with newer or less-studied derivatives.
Functional Implications
- Ester vs. Amide Groups : The ethyl oxoacetate in the target compound may confer higher metabolic lability compared to the amide in N-(4-oxo-...propionamide , which is more resistant to esterases .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for ethyl 2-oxo-2-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)acetate?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of ethyl oxalyl chloride with a pyrroloquinoline precursor in anhydrous tetrahydrofuran (THF) at low temperatures (e.g., −78°C). Cyclization steps may follow using sodium hydride or similar bases. Purification often employs column chromatography or recrystallization. Key intermediates should be verified via -NMR and HPLC to confirm regioselectivity and purity .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving the fused pyrroloquinoline core and acetamide substituents. Complementary techniques include high-resolution mass spectrometry (HRMS-ESI) for molecular weight confirmation and -NMR to identify carbonyl and quaternary carbons. Computational tools like ORTEP-3 aid in visualizing hydrogen-bonding networks in crystal packing .
Q. What preliminary biological assays are recommended to assess its activity?
- Methodological Answer : Begin with cytotoxicity assays (e.g., MTT on cancer cell lines) to evaluate antiproliferative effects. Follow with enzyme inhibition studies targeting kinases or proteases, given the structural similarity to known heterocyclic inhibitors. Fluorinated analogs may require metabolic stability assays in liver microsomes due to enhanced lipophilicity .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale research applications?
- Methodological Answer : Conduct Design of Experiments (DoE) to optimize reaction parameters:
- Temperature : Lower temperatures (−78°C) reduce side reactions during cyclization.
- Catalysts : Test alternative bases (e.g., LiHMDS) to improve regioselectivity.
- Solvents : Compare THF vs. dichloromethane for solubility and reaction kinetics.
Monitor progress via in-line FTIR or LC-MS to identify bottlenecks .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity). Assess purity rigorously via HPLC-UV/ELSD; impurities >95% may skew results. Consider structural analogs (e.g., chloro- vs. fluoro-substituted derivatives) to isolate substituent effects .
Q. What computational strategies predict binding modes with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., Factor Xa). Validate with MD simulations (AMBER) to assess stability of ligand-protein interactions. Machine learning models (e.g., Random Forest) trained on similar heterocycles can prioritize analogs for synthesis .
Q. What mechanistic studies elucidate its mode of action in cellular pathways?
- Methodological Answer : Use siRNA knockdown or CRISPR-Cas9 to identify target genes. Transcriptomic profiling (RNA-seq) post-treatment can reveal pathway enrichment (e.g., apoptosis, cell cycle). Pair with metabolomics (LC-HRMS) to detect disruptions in glycolysis or nucleotide synthesis .
Q. How to evaluate stability under physiological conditions for in vivo studies?
- Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation via UPLC-MS every 24 hours. Fluorinated derivatives may exhibit enhanced stability; compare half-lives with non-fluorinated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
